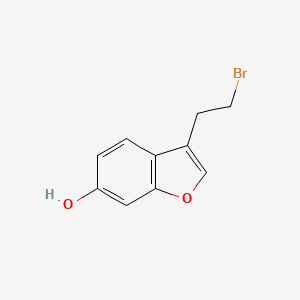

3-(2-Bromoethyl)-1-benzofuran-6-ol

Description

3-(2-Bromoethyl)-1-benzofuran-6-ol is a brominated benzofuran derivative characterized by a benzofuran core substituted with a 2-bromoethyl group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol. This compound is of interest in synthetic organic chemistry, particularly for applications in medicinal chemistry and materials science, where bromine serves as a leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-(2-bromoethyl)-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H9BrO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,12H,3-4H2 |

InChI Key |

QRNLZHVALHVBFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2CCBr |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

The preparation of this compound can be conceptualized as involving:

Step 1: Synthesis of 6-hydroxybenzofuran core

Starting from sodium phenolate derivatives, the benzofuran ring system is constructed via intramolecular cyclization with haloalkyl reagents such as 2-chloroethanol or ethylene chlorohydrin, catalyzed by metal salts (e.g., copper chloride, ferric chloride, zinc chloride, manganous chloride) under reflux conditions. This step yields 6-hydroxybenzofuran or closely related intermediates.Step 2: Introduction of the 2-bromoethyl substituent at the 3-position

The 3-position of the benzofuran ring is functionalized by bromination of the ethyl side chain. This can be achieved by reacting the benzofuran derivative with bromine (Br2) in dichloromethane (CH2Cl2) at room temperature for a short duration (e.g., 20–30 minutes). The reaction is followed by aqueous workup with sodium thiosulfate (Na2S2O3) and brine to remove excess bromine and byproducts.Step 3: Purification and isolation

The crude product is dried over sodium sulfate (Na2SO4), the solvent is removed under reduced pressure, and the product is isolated, often as a solid, with high yield and purity.

Representative Reaction Conditions and Yields

Catalytic Systems and Optimization

- The initial cyclization employs a mixed catalyst system of copper chloride and ferric chloride in a 3:1 to 5:1 mass ratio, which optimizes reaction temperature and time, reducing by-products and improving economic efficiency.

- Zinc chloride and manganous chloride are used in subsequent ring closure steps under reflux at elevated temperatures (200–220 °C) to promote ring formation and dehydration.

- Bromination is conducted under mild conditions with controlled stoichiometry to avoid overbromination or ring degradation.

Analytical and Structural Confirmation

- The brominated benzofuran products are confirmed by ^1H-NMR spectroscopy, showing characteristic signals for benzofuran protons and the bromoethyl side chain.

- Typical chemical shifts for aromatic protons appear between δ 6.9–7.5 ppm, with singlets and multiplets consistent with substitution patterns.

- The bromination step yields a solid product with melting points and purity confirmed by standard chromatographic and spectroscopic methods.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Sodium phenolate, 2-chloroethanol, bromine |

| Catalysts | CuCl/FeCl3 mixture, ZnCl2, MnCl2 |

| Solvents | Water, CH2Cl2, methanol (for bromination) |

| Temperatures | 60–70 °C (cyclization), 200–220 °C (ring closure), room temp (bromination) |

| Reaction times | 2–4 hours (cyclization and ring closure), 20–30 min (bromination) |

| Workup | Aqueous NaOH or Na2S2O3 washes, drying over Na2SO4 |

| Yields | Up to 97% for bromination step |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1-benzofuran-6-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The hydroxyl group on the benzofuran ring can be oxidized to form ketones or aldehydes.

Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of benzofuran-6-one or benzofuran-6-aldehyde.

Reduction: Formation of 3-ethyl-1-benzofuran-6-ol.

Scientific Research Applications

3-(2-Bromoethyl)-1-benzofuran-6-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1-benzofuran-6-ol involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Benzyl 2-Bromoethyl Ether (CAS 1462-37-9)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Features : Contains a bromoethyl group linked to a benzyl ether.

- Comparison :

- The benzyl ether group in this compound introduces steric hindrance and electronic effects distinct from the benzofuran core in the target compound.

- The bromoethyl group here is used in alkylation reactions, similar to this compound, but the benzyl moiety may reduce reactivity due to resonance stabilization .

2-[2-(N-Phthalimido)ethyl]pyrimidines (e.g., Compounds 7a, 7b)

- Synthesis : Synthesized via reaction of N-(2-bromoethyl)phthalimide with pyrimidine derivatives in DMF with K₂CO₃, yielding 69–71% .

- Comparison :

- The bromoethyl group in these pyrimidines facilitates nucleophilic substitution, analogous to the target compound.

- The phthalimido group enhances solubility but adds complexity, contrasting with the simpler hydroxyl group in this compound.

3-{[3-(Methylsulfanyl)phenyl]amino}-2,3-dihydro-1-benzofuran-6-ol

- Molecular Formula: C₁₅H₁₅NO₂S

- Molecular Weight : 273.35 g/mol

- Key Features: A dihydrobenzofuran derivative with an amino and methylsulfanyl substituent.

Substituent Position and Functional Impact

The table below highlights critical differences in substituent effects among related compounds:

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.